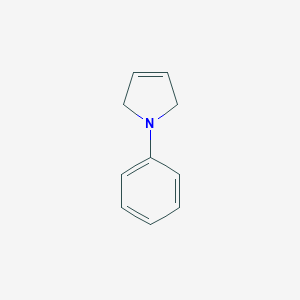
1-Phenyl-2,5-dihydro-1H-pyrrole
Descripción general
Descripción
“1-Phenyl-2,5-dihydro-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as phenylpyrrolines . It is also known as 2,5-Diphenyl-1H-pyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “1-Phenyl-2,5-dihydro-1H-pyrrole”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2,5-dihydro-1H-pyrrole” has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy . The structure of the synthesized product has also been confirmed by single crystal X-ray analysis .
Aplicaciones Científicas De Investigación
Electronic Properties and Interactions
1-Phenyl-2,5-dihydro-1H-pyrrole has been explored for its electronic and structural properties. Studies like those conducted by Hildebrandt et al. (2011) on diferrocenyl pyrroles, a derivative of 1-phenyl-2,5-dihydro-1H-pyrrole, have shown significant electron delocalization and remarkable electrochemical properties, highlighting its potential in electronic applications (Hildebrandt, Schaarschmidt & Lang, 2011).
Corrosion Inhibition
In the field of corrosion science, derivatives of 1-Phenyl-2,5-dihydro-1H-pyrrole, such as 1H-pyrrole-2,5-dione derivatives, have been synthesized and identified as efficient inhibitors for carbon steel corrosion in acidic mediums. Zarrouk et al. (2015) demonstrated the effectiveness of these derivatives as corrosion inhibitors, enhancing the durability of metal surfaces (Zarrouk et al., 2015).
Crystal Packing and Hydrogen Bonding
The compound also finds relevance in crystallography. Lin et al. (1998) studied 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives and found that small structural changes can lead to various forms of crystal packing, driven by hydrogen bonding, demonstrating its utility in the study of molecular structures and crystal engineering (Lin, Geib & Hamilton, 1998).
Photoluminescence
In the realm of luminescence, 1-Phenyl-2,5-dihydro-1H-pyrrole-based compounds have been studied for their photoluminescent properties. Research like that by Lei et al. (2018) on Tetraphenyl-1H-pyrrole, a related compound, shows balanced emission in both solution and solid states, making these compounds potential candidates for luminescent applications (Lei et al., 2018).
Polymer Synthesis and Electronic Applications
1-Phenyl-2,5-dihydro-1H-pyrrole is also used in the synthesis of conjugated polymers. Beyerlein & Tieke (2000) described the synthesis of π-conjugated polymers containing diketo-pyrrolo-pyrrole and phenylene units, which exhibit strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthesis and Catalysis
In the field of synthetic chemistry, 1-Phenyl-2,5-dihydro-1H-pyrrole derivatives are important in catalytic processes. For instance, the synthesis of 2,5-disubstituted pyrroles has been achieved using catalysts like platinum supported on carbon, demonstrating the role of these compounds in facilitating important chemical reactions (Siddiki et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAMTFGWHEUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407907 | |
| Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5-dihydro-1H-pyrrole | |
CAS RN |
103204-12-2 | |
| Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

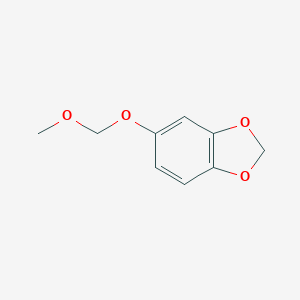

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
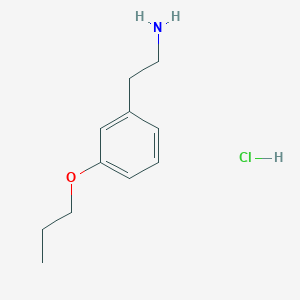

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
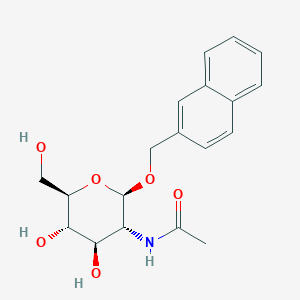


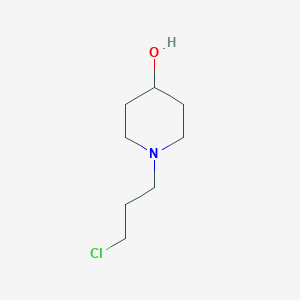

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
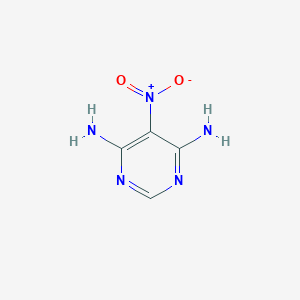
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)